molecular formula C12H16FNO3 B1454783 (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester CAS No. 1162676-58-5

(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester

Cat. No.: B1454783
CAS No.: 1162676-58-5
M. Wt: 241.26 g/mol
InChI Key: UMHZTUYFOCFAPN-UHFFFAOYSA-N
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Description

(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester is an organic compound that features a phenoxy group substituted with an amino and a fluoro group, and an acetic acid moiety esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with 4-amino-3-fluorophenol.

    Esterification: The phenol group is reacted with acetic acid tert-butyl ester under acidic conditions to form the ester linkage.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The amino and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro-substituted phenoxy-acetic acid tert-butyl ester.

    Reduction: Hydrogenated phenoxy-acetic acid tert-butyl ester.

    Substitution: Various substituted phenoxy-acetic acid tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of fluorinated phenoxy derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • 4-Amino-3-fluoro-phenoxy)-acetic acid methyl ester
  • 4-Amino-3-chloro-phenoxy)-acetic acid tert-butyl ester
  • 4-Amino-3-fluoro-phenoxy)-propionic acid tert-butyl ester

Uniqueness: (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester is unique due to the combination of the amino and fluoro substituents on the phenoxy ring, which can impart distinct chemical and biological properties. The tert-butyl ester group also provides steric hindrance, potentially affecting the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl 2-(4-amino-3-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHZTUYFOCFAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (3-fluoro-4-nitro-phenoxy)-acetic acid tert-butyl ester (2.14 g, 8 mmol) in ethanol (3 ml) was hydrogenated 5 h at room temperature and atmospheric pressure over 10% palladium on charcoal. The catalyst was removed by filtration, the solvent evaporated under reduced pressure and the residue purified by column chromatography on silica gel (1:0 to 1:1 heptane/ethyl acetate eluant) to afford the product as a brown oil (960 mg, 50%).
Name
(3-fluoro-4-nitro-phenoxy)-acetic acid tert-butyl ester
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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